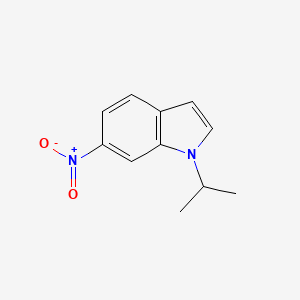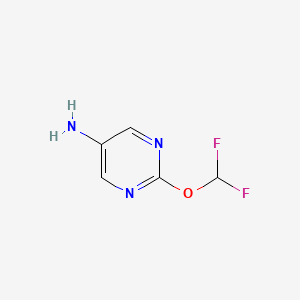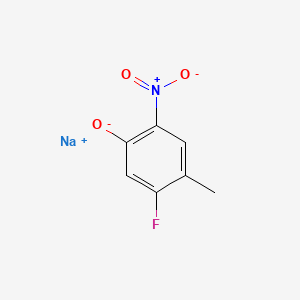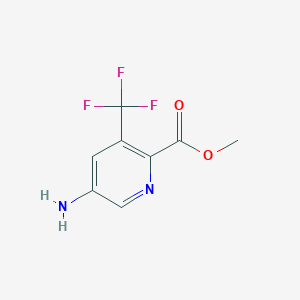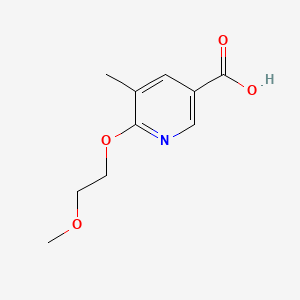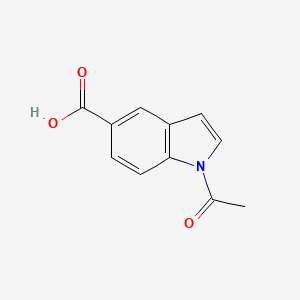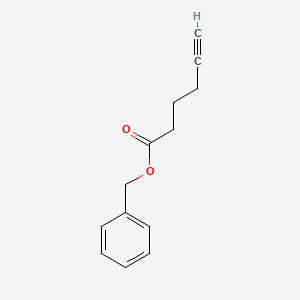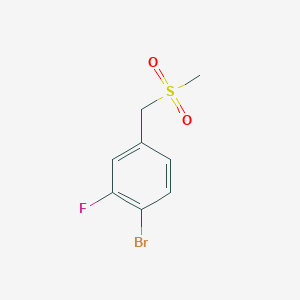
2-Bromo-3-fluoro-6-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-6-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, fluorine, and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by iodination. The reaction conditions often involve the use of reagents such as lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) under inert atmosphere at low temperatures .
Industrial Production Methods: Industrial production methods for fluoropyridine compounds, including this compound, often utilize improved Blaz-Schiemann reactions or denitrification processes. These methods are designed to overcome the harsh reaction conditions and multiple side reactions typically associated with fluorination processes. The reactions are optimized for solvent selection and condition control to achieve higher yields suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include copper(I) iodide and tert-butyl nitrite in acetonitrile at elevated temperatures.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions:
Substitution: Copper(I) iodide, tert-butyl nitrite, acetonitrile.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-6-iodopyridine is utilized in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-6-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. Under basic conditions, the compound can undergo heterolytic cleavage, forming reactive intermediates that interact with target molecules .
Comparación Con Compuestos Similares
- 2-Bromo-6-fluoro-3-iodopyridine
- 3-Bromo-2-fluoro-6-iodopyridine
- 2-Fluoro-3-iodopyridine
Comparison: Compared to other halogenated pyridine derivatives, 2-Bromo-3-fluoro-6-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine atoms. This unique substitution pattern imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in synthetic chemistry and biological research .
Propiedades
Fórmula molecular |
C5H2BrFIN |
|---|---|
Peso molecular |
301.88 g/mol |
Nombre IUPAC |
2-bromo-3-fluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |
Clave InChI |
RBNCYSWPRFHTDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


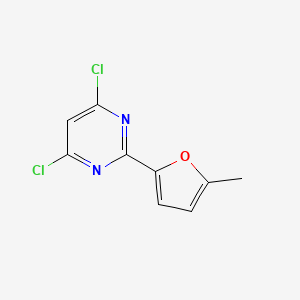
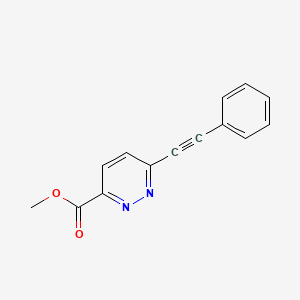
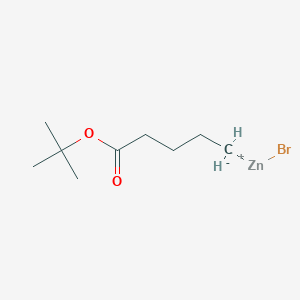

![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
